5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound “5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1502433-71-7. It has a molecular weight of 299.13 . The IUPAC name for this compound is 5-bromo-3-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)-2-methylene-2,3-dihydropyrimidin-4(1H)-one .
Molecular Structure Analysis
The compound’s InChI code is 1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4,12H,2-3,5H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups, including a bromine atom, an ethyl group, an oxadiazol group, and a dihydropyrimidinone group .Scientific Research Applications
Synthesis and Characterization
Compounds related to 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one are synthesized through various chemical reactions, including reactions with hydrazine hydrate and cyanogen bromide, leading to amino-oxadiazolylpyrimidinones. These compounds are characterized by IR, NMR, mass spectra, and elemental analysis, establishing their structural and chemical properties (Dey et al., 2022).
Pharmacological Screening
The synthesized derivatives have been evaluated for antimicrobial activity against various bacterial and fungal species, demonstrating good antimicrobial potential. Additionally, their antioxidant properties have been explored, with specific compounds showing high activity, suggesting their usefulness in developing antimicrobial and antioxidant agents (Dey et al., 2022).
Anticandidal Agents
Oxadiazole derivatives synthesized through reactions involving pyrimidinyl groups have been tested for their efficacy against different Candida species. These compounds have shown significant potency, indicating their potential as anticandidal agents. This showcases the versatility of the core structure in developing treatments for fungal infections (Kaplancıklı).
Anticancer and Anti-inflammatory Applications
Further derivatization has led to compounds that are being explored for anticancer and anti-inflammatory activities, demonstrating the broad pharmacological applicability of these molecules. These studies are foundational in drug discovery, providing a base for the development of novel therapeutics with diverse biological activities (Rahmouni et al., 2016).
properties
IUPAC Name |
5-bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAJPCLCCGKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C(=NC=C(C2=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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